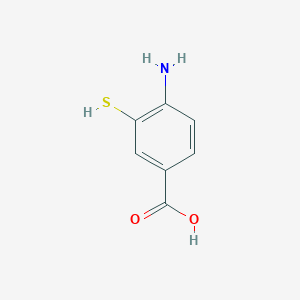

4-Amino-3-mercaptobenzoic acid

Descripción general

Descripción

4-Amino-3-mercaptobenzoic acid (AMBA) is a chemical compound utilized in various fields of chemistry and materials science. This compound has been studied for its potential in synthesizing functionalized gold nanoparticles and its applications in sensing technologies. The interest in AMBA stems from its unique functional groups, which allow for selective recognition and interaction with other substances.

Synthesis Analysis

AMBA-functionalized gold nanoparticles are synthesized through reduction reactions. This process involves the interaction of AMBA with gold ions, leading to the formation of gold nanoparticles. These nanoparticles are characterized using techniques such as UV–vis spectroscopy, IR spectroscopy, and transmission electron microscopy (TEM) (Boussouar Imene et al., 2014).

Molecular Structure Analysis

The molecular structure of AMBA has been explored using vibrational spectroscopy and density functional theory (DFT). These studies provide insights into the IR and Raman spectra, helping to understand the molecular vibrations and structure. The molecular electrostatic potential surface calculation reveals the distribution of electron density across the molecule, indicating the presence of hydrogen bond donors and acceptors (Ran Li et al., 2015).

Chemical Reactions and Properties

AMBA can participate in various chemical reactions due to its amino and mercapto groups. It has been used in the synthesis of complex compounds and in reactions with metals. The compound's reactivity has been leveraged in creating sensitive and selective sensors for environmental and analytical applications (Boussouar Imene et al., 2014).

Physical Properties Analysis

The physical properties of AMBA, such as solubility, melting point, and molecular weight, are critical for its practical applications. However, specific studies focusing on these properties were not identified in this search. Generally, these properties can be inferred from the molecular structure and functional groups present in the compound.

Chemical Properties Analysis

AMBA's chemical properties, including its acidity, basicity, and reactivity, are influenced by its functional groups. The mercapto and amino groups contribute to its ability to form hydrogen bonds and interact with metals, making it valuable in surface chemistry and nanoparticle modification. The synthesis and interaction with gold nanoparticles highlight its chemical versatility and potential for creating complex structures (Boussouar Imene et al., 2014).

Aplicaciones Científicas De Investigación

-

Synthesis of Benzothiazole Compounds

- Application: Benzothiazoles have significant pharmaceutical and biological activity. The development of synthetic processes is one of the most significant problems facing researchers .

- Method: Zinc salt of 4-amino-3-mercaptobenzoic acid was suspended in pyridine with para-nitro benzoyl chloride at 80 °C for an hour and converted into 2-(4′-nitrophenyl)-benzothiazole-6-carbonyl chloride by treatment with thionyl chloride (SOCl 2) .

- Results: This method successfully synthesized benzothiazole compounds, which play an important role in medicinal chemistry and render an extensive range of biological activities .

-

Detection of Kanamycin in Milk

- Application: A novel surface-enhanced Raman spectroscopy (SERS)-based aptasensor was proposed for detecting kanamycin for the first time with outstanding sensitivity and selectivity in real milk samples .

- Method: The Au@Ag NPs with uniform shapes in a diameter of 32.2±3.4 nm were synthesized successfully by seed-mediated growth and then modified with the Raman reporter 4-MBA .

- Results: This aptamer sensing system exhibited a linear range between 6.67×10 −10 g/mL and 2×10 −7 g/mL with the limit of detection (142 pg/mL) of kanamycin .

-

Catalytic Activity Improvement

- Application: Gold nanostructures functionalized with 4-Mercaptobenzoic acid (4-MBA) may exhibit improved catalytic activity .

- Method: The method involves functionalizing gold nanostructures with 4-Mercaptobenzoic acid (4-MBA) .

- Results: The functionalized gold nanostructures exhibited improved catalytic activity .

-

Detection of Biogenic Amines in Water

- Application: Biogenic amines in water were detected potentiometrically utilizing an easy-to-prepare sensing electrode functionalized with a self-assembled monolayer (SAM) of 4-mercaptobenzoic acid (BA) .

- Method: The BA-SAM-decorated electrode responds to analytes sensitively and selectively .

- Results: The results suggest that SAM-decorated potentiometric sensors can be used for the detection of biogenic amines in water .

-

Preparation of Self-Assembled Monolayers (SAMs)

- Application: Thiols, including 4-Amino-3-mercaptobenzoic acid, are widely used in the preparation of self-assembled monolayers (SAMs) on metallic surfaces such as Ag, Cu, and Au .

- Method: The method involves the assembly of thiols on metallic surfaces to form a monolayer .

- Results: These SAMs have various applications in nanotechnology and supramolecular chemistry .

-

Simulation Visualizations

- Application: 4-Amino-3-mercaptobenzoic acid can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .

- Method: The method involves using the molecular structure of 4-Amino-3-mercaptobenzoic acid in these programs to generate visualizations .

- Results: The results can provide a better understanding of the molecular structure and interactions of 4-Amino-3-mercaptobenzoic acid .

-

Surface Enhancement Raman Scattering (SERS) Substrates

- Application: 4-Mercaptobenzoic acid (4-MBA) is reported as a model analyte for surface enhancement Raman scattering (SERS) substrates .

- Method: The method involves the use of 4-MBA in the preparation of SERS substrates .

- Results: The use of 4-MBA in SERS substrates can enhance the detection sensitivity of various analytes .

-

Preparation of Metallic Surfaces

- Application: Thiols, including 4-Amino-3-mercaptobenzoic acid, are widely used in the preparation of self-assembled monolayers (SAMs) on metallic surfaces such as Ag, Cu, and Au .

- Method: The method involves the assembly of thiols on metallic surfaces to form a monolayer .

- Results: These SAMs have various applications in nanotechnology and supramolecular chemistry .

Direcciones Futuras

The future development trend and prospect of the synthesis of benzothiazoles, which includes 4-Amino-3-mercaptobenzoic acid, are anticipated to be related to green chemistry. This involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Propiedades

IUPAC Name |

4-amino-3-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,11H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIJDDIBBUUVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344579 | |

| Record name | 4-Amino-3-mercaptobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-mercaptobenzoic acid | |

CAS RN |

14543-45-4 | |

| Record name | 4-Amino-3-mercaptobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14543-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-mercaptobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

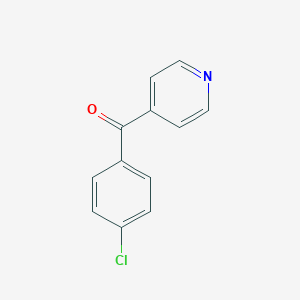

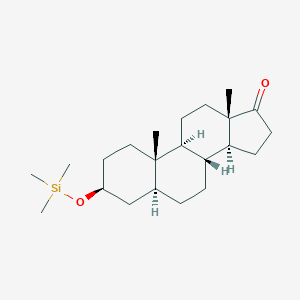

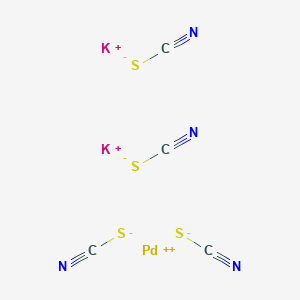

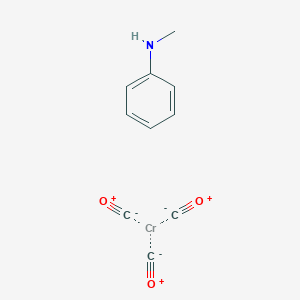

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

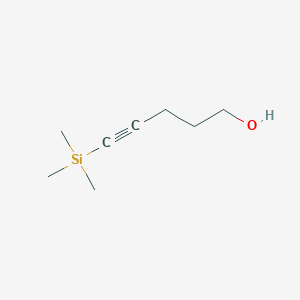

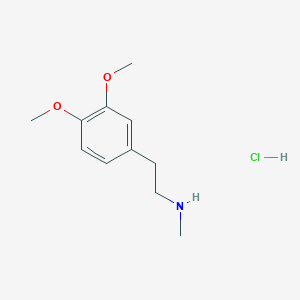

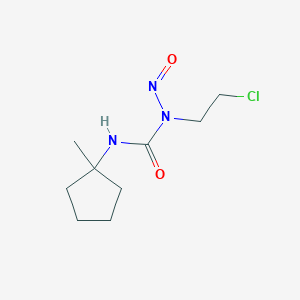

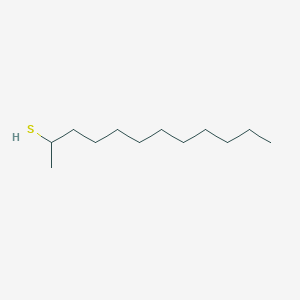

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)